molecular formula C8H6BrCl2NO B2383417 N-(3-bromo-4-chlorophenyl)-2-chloroacetamide CAS No. 22459-87-6

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide

Cat. No.: B2383417
CAS No.: 22459-87-6
M. Wt: 282.95
InChI Key: GRJDVYPAFXZFIH-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-chlorophenyl)-2-chloroacetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with bromo (Br) and chloro (Cl) groups at the 3- and 4-positions, respectively, and a 2-chloroacetamide side chain. This compound is structurally analogous to several bioactive chloroacetamides used in pharmaceuticals, agrochemicals, and materials science. The bromo and chloro substituents influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, which are critical for its chemical behavior .

Properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-6-3-5(1-2-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJDVYPAFXZFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Acylation in Dichloromethane

The most widely reported synthesis involves the reaction of 3-bromo-4-chloroaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The protocol follows these steps:

  • Reagent Setup : 3-Bromo-4-chloroaniline (5.0 g, 22.7 mmol) is dissolved in 50 mL of DCM in a round-bottom flask equipped with a stir bar.
  • Base Addition : TEA (3.2 g, 31.8 mmol) is added to neutralize HCl generated during the reaction.
  • Acylation : Chloroacetyl chloride (2.7 g, 23.9 mmol) is added dropwise at 0°C, followed by gradual warming to room temperature and stirring for 16 hours.
  • Work-Up : The mixture is diluted with DCM, washed with 1N HCl, passed through a silica gel plug, and concentrated under reduced pressure to yield the product in >95% purity.

Key Advantages :

  • High yield (97% in analogous reactions).
  • Mild conditions minimize side reactions like hydrolysis of the chloroacetamide group.

Solvent Variations: Acetonitrile-Based Synthesis

An alternative approach employs acetonitrile as the solvent, omitting exogenous base. In this method:

  • 3-Bromo-4-chloroaniline (10 mmol) and chloroacetyl chloride (15 mmol) are stirred in acetonitrile at 25°C for 1 hour, followed by heating to 60°C until reaction completion.
  • The absence of TEA necessitates excess chloroacetyl chloride to drive the reaction, potentially increasing byproduct formation.

Comparison of Methods

Parameter DCM/TEA Method Acetonitrile Method
Solvent Dichloromethane Acetonitrile
Base Triethylamine (1.2 eq) None
Temperature 0°C → RT 25°C → 60°C
Reaction Time 16 hours 1–3 hours
Yield >95% 80–85% (estimated)

Reaction Optimization and Condition Screening

Stoichiometric Adjustments

Increasing the chloroacetyl chloride ratio to 1.5 equivalents improves conversion rates in base-free systems but risks dichloroacetylation byproducts. Conversely, equimolar reagent ratios with TEA ensure precise control over monoacylation.

Temperature and Kinetic Control

Low initial temperatures (0°C) suppress exothermic side reactions, while gradual warming ensures complete consumption of the aniline precursor. Prolonged heating at 60°C in acetonitrile may degrade heat-sensitive intermediates.

Purification Strategies

  • Lab-Scale : Column chromatography (hexane/ethyl acetate, 5:1) achieves >99% purity but is impractical for large batches.
  • Industrial-Scale : Crystallization from ethanol/water mixtures offers a cost-effective alternative, with yields of 90–92%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent advances utilize continuous flow reactors to enhance mixing and heat transfer:

  • Process : 3-Bromo-4-chloroaniline and chloroacetyl chloride are pumped through a PTFE reactor at 50°C with a residence time of 10 minutes.
  • Output : 98% conversion with 93% isolated yield after crystallization.

Solvent Recovery and Sustainability

DCM remains the solvent of choice due to its low boiling point (40°C), enabling efficient recovery via distillation. Acetonitrile’s higher bp (82°C) complicates recycling but offers greener alternatives when paired with membrane filtration.

Analytical Characterization

Physicochemical Properties

Property Value Source
Molecular Formula C₈H₆BrCl₂NO
Molecular Weight 282.95 g/mol
Melting Point 128–130°C
LogP 2.8

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, NH), 7.55 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 4.20 (s, 2H, CH₂Cl).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 680 cm⁻¹ (C-Cl).

Applications in Pharmaceutical Synthesis

N-(3-Bromo-4-chlorophenyl)-2-chloroacetamide serves as a key intermediate in:

  • Antimicrobial Agents : Derivatives inhibit Gram-positive bacteria by targeting penicillin-binding proteins.
  • Anticancer Research : Chloroacetamide moieties enable alkylation of thiol groups in tumorigenic enzymes.

Chemical Reactions Analysis

Hydrolysis Reactions

The chloroacetamide group undergoes hydrolysis under acidic or basic conditions, yielding derivatives critical for pharmaceutical intermediates .

Conditions and Products:

Reaction TypeReagents/ConditionsProductsNotes
Acidic HydrolysisConcentrated HCl, reflux (100–110°C)2-chloroacetic acid + 3-bromo-4-chloroanilineComplete conversion in 6–8 hours
Basic HydrolysisNaOH (2M), 80°CSodium 2-chloroacetate + 3-bromo-4-chloroanilineFaster reaction (2–3 hours) due to nucleophilic hydroxide attack

Mechanism:

  • Step 1: Protonation of the carbonyl oxygen (acidic conditions) or direct hydroxide attack (basic conditions).

  • Step 2: Cleavage of the C–N bond, releasing 3-bromo-4-chloroaniline and 2-chloroacetic acid/salt.

Nucleophilic Substitution at the α-Chlorine

The α-chlorine in the acetamide group is highly reactive toward nucleophiles, enabling diverse derivatization .

Key Reactions:

NucleophileReagents/ConditionsProductYield
AminesR-NH₂, K₂CO₃, DMF, 60°CN-(3-bromo-4-chlorophenyl)-2-(alkyl/aryl)aminoacetamide70–85%
ThiolsR-SH, Et₃N, CH₃CN, rtN-(3-bromo-4-chlorophenyl)-2-(alkyl/aryl)thioacetamide65–78%
AzideNaN₃, DMSO, 50°CN-(3-bromo-4-chlorophenyl)-2-azidoacetamide90%

Applications:

  • Azide products serve as intermediates in click chemistry for bioconjugation .

  • Thioacetamides exhibit enhanced antimicrobial activity.

Aromatic Ring Functionalization

The bromine and chlorine substituents on the phenyl ring enable cross-coupling and electrophilic substitution reactions .

Reaction Types:

ReactionCatalysts/ConditionsProductSelectivity
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives via Br substitution>95% para-selectivity
Electrophilic NitrationHNO₃/H₂SO₄, 0°C3-bromo-4-chloro-6-nitroacetanilideLimited reactivity due to electron-withdrawing groups

Mechanistic Notes:

  • Bromine’s superior leaving-group ability over chlorine directs Suzuki couplings to the para position .

  • Nitration occurs at the meta position relative to the electron-withdrawing acetamide group.

Oxidation and Reduction Pathways

Controlled redox reactions modify the acetamide backbone and halogens :

Reaction TypeReagentsProductOutcome
Oxidation (KMnO₄)KMnO₄, H₂SO₄, 70°C2-chloro-N-(3-bromo-4-chlorophenyl)glyoxylic acidCarbonyl group oxidation to ketone
Reduction (LiAlH₄)LiAlH₄, THF, 0°CN-(3-bromo-4-chlorophenyl)-2-chloroethylamineAmide-to-amine conversion

Stability and Degradation

The compound degrades under UV light or prolonged storage via:

  • Dehalogenation: Loss of Br/Cl under UV irradiation, forming N-(4-chlorophenyl)-2-chloroacetamide.

  • Hydrolytic Degradation: Accelerated in humid environments, producing 2-chloroacetic acid and 3-bromo-4-chloroaniline .

Stability Data:

ConditionHalf-LifeDegradation Products
pH 7.4, 25°C14 daysHydrolysis products
UV light (254 nm)48 hoursDehalogenated derivatives

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(3-bromo-4-chlorophenyl)-2-chloroacetamide serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis .

Biology

This compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or disrupt cellular processes, thereby affecting cell proliferation and survival .

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human breast cancer cell lines (MDA-MB-231) and glioblastoma cells (U-87). The compounds induced apoptosis, leading to increased rates of cell death compared to controls .

Medicine

This compound is explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases, including cancer and bacterial infections .

Mechanism of Action
The compound may work by binding to enzyme active sites or disrupting DNA replication processes, which are critical for cancer cell survival .

Industry

In industrial applications, this compound is utilized in producing agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties allow for the development of materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Disrupt Cellular Processes: By interacting with cellular components, it can disrupt processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3-bromo-4-chlorophenyl)-2-chloroacetamide with key analogs, focusing on substituent positions, halogenation patterns, and crystallographic

Compound Name Substituents on Phenyl Ring Side Chain Crystal System (Space Group) Melting Point (°C) Solubility Reference ID
This compound 3-Br, 4-Cl 2-chloroacetamide Not reported Not reported Likely low in H₂O
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) 4-Br, 2-CH₃ 2-chloroacetamide Not reported Not reported Low in polar solvents
N-(2,4,5-Trichlorophenyl)-2-chloroacetamide 2,4,5-Cl₃ 2-chloroacetamide Monoclinic (P21/n) 145–147 Insoluble in H₂O
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide 4-Cl, 2-benzoyl 2-chloroacetamide Monoclinic Not reported Soluble in DMF
N-(4-Acetylphenyl)-2-chloroacetamide 4-COCH₃ 2-chloroacetamide Not reported 110–112 Ethanol-soluble

Key Observations :

  • Halogenation Effects : Increasing halogenation (e.g., 2,4,5-trichloro substitution) enhances molecular rigidity and decreases solubility in polar solvents due to enhanced hydrophobic interactions .
  • Substituent Position : The 3-bromo-4-chloro substitution in the target compound likely creates steric hindrance, differentiating it from analogs like BMPCA (4-Br, 2-CH₃), which has a methyl group favoring planar molecular packing .
  • Crystallography: Compounds like N-(2,4,5-trichlorophenyl)-2-chloroacetamide exhibit monoclinic crystal systems with Z = 4, stabilized by Cl···Cl and C-H···O interactions .

Biological Activity

N-(3-bromo-4-chlorophenyl)-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and empirical data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a chloroacetamide functional group and halogenated phenyl substituents. These features contribute to its lipophilicity and ability to penetrate cellular membranes effectively.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is crucial in processes such as DNA replication and protein synthesis.
  • Disruption of Cellular Processes : By interacting with cellular components, it can disrupt various biological pathways, leading to cell death or inhibition of proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness varies depending on the type of microorganism:

Microorganism Activity
Staphylococcus aureusEffective (including MRSA)
Escherichia coliModerately effective
Candida albicansModerate effectiveness

The compound has shown promising results against Gram-positive bacteria, particularly due to its ability to penetrate bacterial cell walls effectively .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:

  • MCF7 (Breast Cancer) : The compound exhibited significant cytotoxicity, indicating potential as a therapeutic agent.
  • U-87 (Glioblastoma) : It showed higher cytotoxic effects compared to other tested compounds, suggesting a strong anticancer potential .

Case Studies and Research Findings

  • Antimicrobial Screening :
    A study evaluated the antimicrobial activity of several chloroacetamides, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom was particularly noted for improving lipophilicity and membrane penetration .
  • Anticancer Efficacy :
    In vitro assays demonstrated that this compound significantly inhibited the growth of MCF7 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-bromo-4-chlorophenyl)-2-chloroacetamide?

The compound is typically synthesized via amidation reactions. For example, reacting 3-bromo-4-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled temperatures (e.g., 273 K) in dichloromethane, followed by purification via crystallization (e.g., toluene slow evaporation) . Key steps include stoichiometric optimization to minimize side products and spectroscopic validation (e.g., 1^1H NMR, FT-IR) to confirm the acetamide linkage.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : 1^1H/13^{13}C NMR for verifying substituent positions and purity, FT-IR for identifying amide C=O stretches (~1650–1680 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and intermolecular interactions. Data collection parameters (e.g., Mo-Kα radiation, θ range) should align with standards for halogenated aromatics .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for halogenated acetamides be resolved?

Contradictions in bond lengths or angles often arise from disorder or thermal motion. Strategies include:

  • Using high-resolution data (e.g., synchrotron sources) and iterative refinement in SHELXL with anisotropic displacement parameters .
  • Validating hydrogen-bonding networks with tools like PLATON or Mercury CSD to ensure consistency with reported motifs (e.g., N–H···O=C interactions) .
  • Comparing derived torsion angles with similar structures (e.g., dihedral angles between aromatic rings in ).

Q. What experimental designs are effective for evaluating the bioactivity of this compound?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi. Structural analogs (e.g., thiazole-acetamides) show activity at 12.5–50 µg/mL, suggesting dose-response testing .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with SAR analysis focusing on halogen positioning (e.g., bromo vs. chloro substituents) .

Q. How do substituent electronic effects influence reactivity in halogenated acetamides?

  • Electrophilicity : Bromine’s electron-withdrawing effect enhances acetamide carbonyl reactivity, enabling nucleophilic substitutions (e.g., thiol additions).
  • Hydrogen bonding : Chlorine at the 4-position stabilizes crystal packing via C–Cl···π interactions, as seen in N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide .
  • Comparative studies : Substituent effects are quantified via Hammett constants (σmeta_{meta}, σpara_{para}) and correlated with reaction yields or biological activity .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL with TWIN/BASF commands for twinned data and OLEX2 for visualization .
  • Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate via triplicate experiments with statistical analysis (e.g., ANOVA).

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